1-(2-Aminothiazol-5-yl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(2-Aminothiazol-5-yl)-2,2,2-trifluoroethan-1-one is a compound that features a thiazole ring substituted with an amino group at the 2-position and a trifluoromethyl ketone at the 1-position
Mechanism of Action
Target of Action
The primary targets of 1-(2-Aminothiazol-5-yl)-2,2,2-trifluoroethan-1-one are cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . This compound is part of the 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs .
Mode of Action
This compound interacts with its targets by inhibiting their activity. The compound exhibits potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This interaction results in the prevention of proliferation of these cancerous cells .
Biochemical Pathways
This compound affects the biochemical pathways involved in cancer cell proliferation. By inhibiting the activity of cancerous cells, it disrupts the pathways that allow these cells to multiply and spread . The downstream effects of this disruption include the reduction of tumor growth and potentially the induction of cancer cell death .
Pharmacokinetics
It is known that the compound is a solid at room temperature This could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include the significant prevention of proliferation of certain cancerous cell lines . For example, a pyrrolidine derivative of the compound was found to prevent proliferation of MCF-7 and HepG2 cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminothiazol-5-yl)-2,2,2-trifluoroethan-1-one typically involves the condensation of 2-aminothiazole with trifluoroacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminothiazol-5-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-(2-Aminothiazol-5-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Lacks the trifluoromethyl ketone group but shares the thiazole core.
Trifluoroacetyl derivatives: Compounds with similar trifluoromethyl ketone groups but different heterocyclic cores.
Uniqueness
1-(2-Aminothiazol-5-yl)-2,2,2-trifluoroethan-1-one is unique due to the combination of the thiazole ring and the trifluoromethyl ketone group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
1-(2-amino-1,3-thiazol-5-yl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2OS/c6-5(7,8)3(11)2-1-10-4(9)12-2/h1H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFFLWLTEVAAFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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